hCAXII-IN-9 Demonstrates >3500-Fold Selectivity for hCA XII over Tumor-Associated hCA IX
hCAXII-IN-9 exhibits a Ki of 28 nM for hCA XII while showing >100,000 nM for hCA IX, yielding a selectivity ratio exceeding 3,570-fold . In contrast, the dual inhibitor hCAIX/XII-IN-9 (Compound 8) shows only 7.3-fold selectivity (Ki hCA IX = 8.9 nM; hCA XII = 64.8 nM) and is hCA IX-biased, making it unsuitable for experiments requiring clean hCA XII-specific readouts .
| Evidence Dimension | hCA XII vs. hCA IX Isoform Selectivity |
|---|---|
| Target Compound Data | Ki (hCA XII) = 28 nM; Ki (hCA IX) > 100,000 nM; Ratio > 3,570 |
| Comparator Or Baseline | hCAIX/XII-IN-9 (Compound 8): Ki (hCA XII) = 64.8 nM; Ki (hCA IX) = 8.9 nM; Ratio ≈ 7.3 |
| Quantified Difference | hCAXII-IN-9 selectivity ratio is >3,570-fold vs. 7.3-fold for comparator |
| Conditions | Stopped-flow CO₂ hydration assay, human recombinant CA isoforms |
Why This Matters
This >3,570-fold selectivity window enables hCA XII-specific pharmacological studies without confounding hCA IX-mediated effects, a critical requirement for target validation experiments.
